3-Mercapto-1-hexanol
Overview
Description
3-Mercapto-1-hexanol: is an organic compound with the molecular formula C6H14OS . It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a hexanol backbone. This compound is known for its distinct odor and is often used in the flavor and fragrance industry .
Mechanism of Action
Target of Action
3-Mercapto-1-hexanol (3MH) is a thiol compound It’s known that thiol compounds can interact with various biological targets, including enzymes and receptors, through the formation of disulfide bonds .
Mode of Action
Thiol compounds, in general, can form disulfide bonds with cysteine residues in proteins, potentially altering their function . This interaction can lead to changes in the activity of the target protein.
Biochemical Pathways
It’s known that 3mh is potentially responsible for the development of blackcurrant aroma in red wine . This suggests that it may play a role in the biochemical pathways related to aroma production in certain fruits and wines.
Pharmacokinetics
The metabolism and excretion of 3MH would depend on various factors, including its chemical structure and the specific enzymes present in the body .
Result of Action
3MH has been identified as an important odorant of Grenache rosé wine, with a significant impact on the wine’s fruity and citric notes . This suggests that the molecular and cellular effects of 3MH’s action may be related to aroma perception.
Action Environment
The action, efficacy, and stability of 3MH can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and light exposure can all affect the stability and activity of 3MH . .
Biochemical Analysis
Biochemical Properties
3-Mercapto-1-hexanol is known to play a role in the development of blackcurrant aroma in red wine . It has a deep impact on the wine’s fruity and citric notes
Cellular Effects
It is known to cause irritation in the digestive tract and respiratory system, which may suggest some influence on cell function .
Dosage Effects in Animal Models
It is known to cause irritation in the digestive tract and respiratory system, which may suggest some toxic or adverse effects at high doses .
Metabolic Pathways
It is known to play a role in the development of blackcurrant aroma in red wine, suggesting that it may interact with enzymes or cofactors involved in this process .
Transport and Distribution
Its role in the development of blackcurrant aroma in red wine suggests that it may interact with transporters or binding proteins involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1-Hexene: One common method involves the hydrothiolation of 1-hexene using hydrogen sulfide in the presence of a radical initiator.
Reduction of 3-Mercaptohexanone: Another method involves the reduction of 3-mercaptohexanone using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of 3-mercapto-1-hexanol often involves the hydrothiolation method due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Mercapto-1-hexanol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form hexanol, typically using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hexanol.
Substitution: Various substituted hexanols depending on the reagent used.
Scientific Research Applications
Chemistry: 3-Mercapto-1-hexanol is used as a building block in organic synthesis. It is employed in the preparation of various sulfur-containing compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules .
Medicine: Its ability to form disulfide bonds makes it useful in the development of prodrugs and drug delivery systems .
Industry: this compound is widely used in the flavor and fragrance industry due to its distinct odor. It is also used in the production of polymers and as a stabilizer in various industrial processes .
Comparison with Similar Compounds
3-Mercaptohexyl acetate: Similar in structure but with an acetate group instead of a hydroxyl group.
6-Mercapto-1-hexanol: Similar but with the sulfhydryl group at a different position on the hexanol chain.
3-Mercapto-3-methylbutan-1-ol: Similar but with a methyl group on the butanol chain.
Uniqueness: 3-Mercapto-1-hexanol is unique due to its specific position of the sulfhydryl group, which imparts distinct chemical and physical properties. Its ability to form disulfide bonds and interact with metal ions makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-sulfanylhexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFMFVWHZKYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866216 | |
Record name | 1-Hexanol, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
clear liquid | |
Record name | 3-Mercaptohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
198.00 °C. @ 760.00 mm Hg | |
Record name | 3-Mercapto-1-hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol and heptane | |
Record name | 3-Mercaptohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.980 | |
Record name | 3-Mercaptohexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51755-83-0 | |
Record name | 3-Mercaptohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51755-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercaptohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexanol, 3-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanol, 3-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-MERCAPTOHEXANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hexanol, 3-mercapto | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3TIX8Z92N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercapto-1-hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040152 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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